molecular formula C20H31N5O3 B5324934 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine

1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine

Cat. No. B5324934
M. Wt: 389.5 g/mol
InChI Key: RUKCXDFIGMRUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as MPMB, is a small molecule that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. These actions are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential therapeutic properties. Its ability to act as an antipsychotic, antidepressant, and anxiolytic agent makes it a promising candidate for the treatment of a range of neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are a number of future directions for research on 1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can be synthesized using a multi-step process that involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with morpholine-4-carbonyl chloride to form 1-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl) piperidine. This intermediate product is then reacted with 4-bromobutyryl chloride to obtain this compound.

Scientific Research Applications

1'-(6-methoxypyrimidin-4-yl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been studied extensively in scientific research due to its potential pharmacological properties. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[1-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3/c1-27-19-13-18(21-15-22-19)23-7-4-17(5-8-23)25-6-2-3-16(14-25)20(26)24-9-11-28-12-10-24/h13,15-17H,2-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKCXDFIGMRUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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